1-(3-Amino-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by its unique molecular structure and functional groups. The compound has the molecular formula and a molecular weight of 249.25 g/mol. It is classified as an amino ketone due to the presence of both an amino group and a ketone functional group within its structure. The trifluoromethylthio group enhances its chemical properties, making it of interest in various scientific applications.
The synthesis of 1-(3-Amino-2-(trifluoromethylthio)phenyl)propan-2-one typically involves several key steps:
These methods can be optimized in industrial settings to enhance yield and purity, often involving specific catalysts and controlled reaction conditions.
The molecular structure of 1-(3-Amino-2-(trifluoromethylthio)phenyl)propan-2-one features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 249.25 g/mol |
IUPAC Name | 1-[3-amino-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI | InChI=1S/C10H10F3NOS/c1-6(15)5-7-3-2-4-8(14)9(7)16-10(11,12)13/h2-4H,5,14H2,1H3 |
InChI Key | UAIUKXPBCFAMGH-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)CC1=C(C(=CC=C1)N)SC(F)(F)F |
1-(3-Amino-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions:
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents, with varying conditions affecting the major products formed.
The mechanism of action for 1-(3-Amino-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with biological targets through its functional groups:
These interactions allow the compound to modulate enzyme activity and influence various biochemical pathways.
1-(3-Amino-2-(trifluoromethylthio)phenyl)propan-2-one is typically a solid at room temperature, characterized by its distinct molecular structure.
The compound exhibits notable reactivity due to its functional groups:
Relevant data includes:
1-(3-Amino-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific applications:
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: 7161-35-5